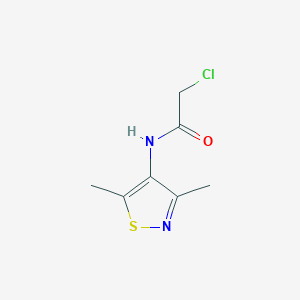methyl}-1H-1,2,4-triazole CAS No. 89440-46-0](/img/structure/B14396596.png)
1-{[1-(4-Chlorophenyl)cyclopentyl](phenylsulfanyl)methyl}-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-(4-Chlorophenyl)cyclopentylmethyl}-1H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms This particular compound is characterized by the presence of a 4-chlorophenyl group, a cyclopentyl group, a phenylsulfanyl group, and a triazole ring
Preparation Methods
The synthesis of 1-{1-(4-Chlorophenyl)cyclopentylmethyl}-1H-1,2,4-triazole involves multiple steps, typically starting with the preparation of the cyclopentyl and phenylsulfanyl intermediates. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon. Industrial production methods may involve large-scale reactions in batch or continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the phenylsulfanyl group using reagents like sodium hydride or lithium diisopropylamide.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{1-(4-Chlorophenyl)cyclopentylmethyl}-1H-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{1-(4-Chlorophenyl)cyclopentylmethyl}-1H-1,2,4-triazole involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to active sites on enzymes, inhibiting their activity. This compound may also interact with cellular pathways, affecting processes like cell division and apoptosis.
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as fluconazole, voriconazole, and itraconazole These compounds share the triazole ring structure but differ in their substituents, leading to variations in their biological activity and applications
Properties
CAS No. |
89440-46-0 |
|---|---|
Molecular Formula |
C20H20ClN3S |
Molecular Weight |
369.9 g/mol |
IUPAC Name |
1-[[1-(4-chlorophenyl)cyclopentyl]-phenylsulfanylmethyl]-1,2,4-triazole |
InChI |
InChI=1S/C20H20ClN3S/c21-17-10-8-16(9-11-17)20(12-4-5-13-20)19(24-15-22-14-23-24)25-18-6-2-1-3-7-18/h1-3,6-11,14-15,19H,4-5,12-13H2 |
InChI Key |
HAGMEOSDBZTHSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(N3C=NC=N3)SC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea](/img/structure/B14396518.png)
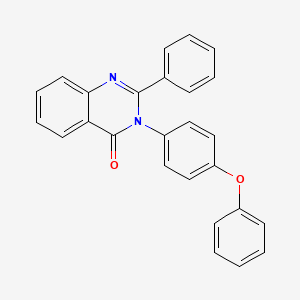
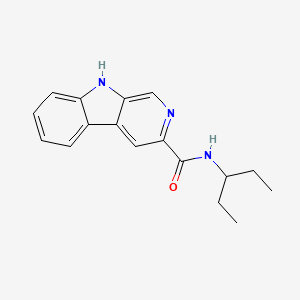
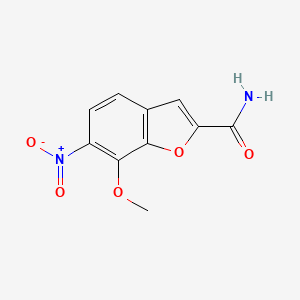

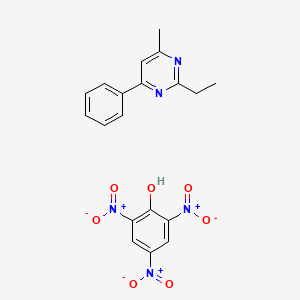
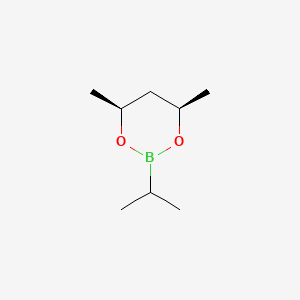
![Ethyl 2-[(6-phenylpyridin-2-yl)oxy]propanoate](/img/structure/B14396572.png)
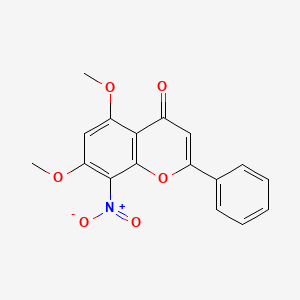
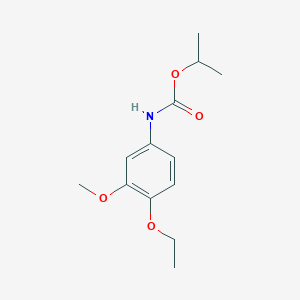
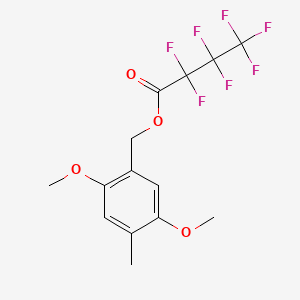
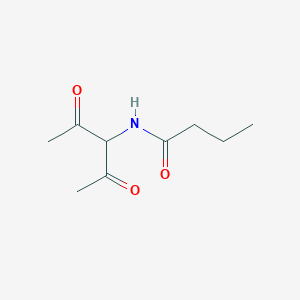
silane](/img/structure/B14396589.png)
